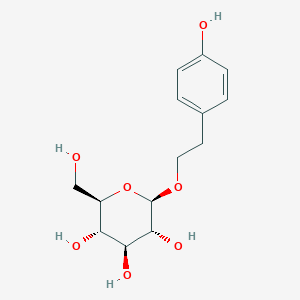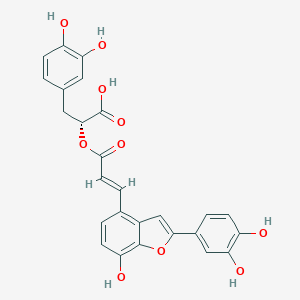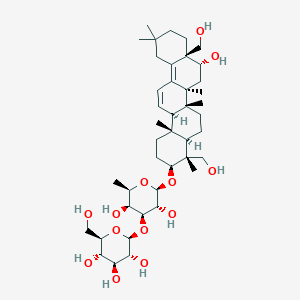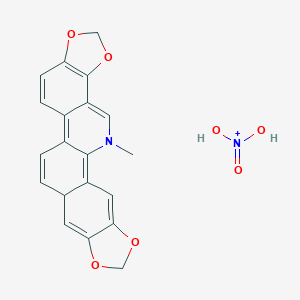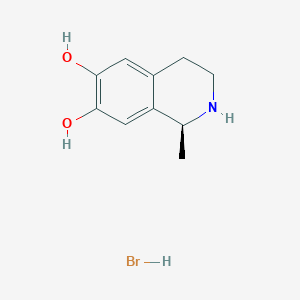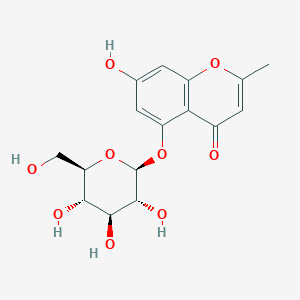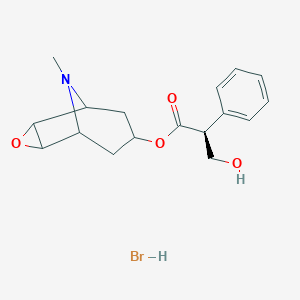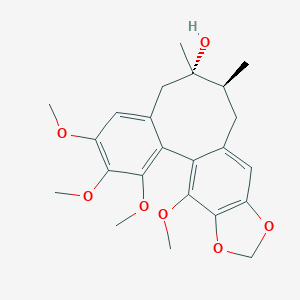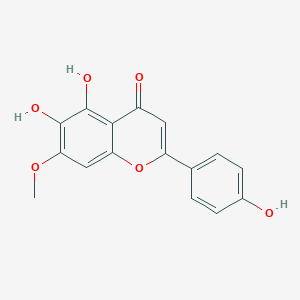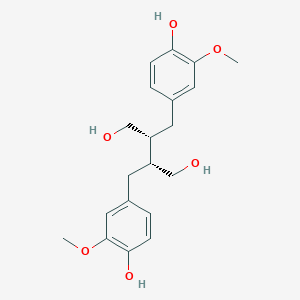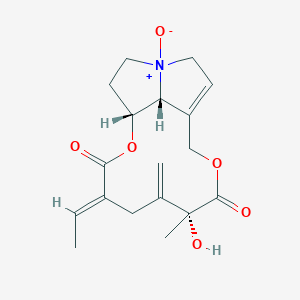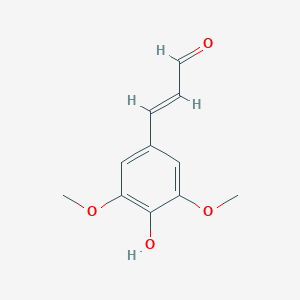
シナバルデヒド
説明
Sinapaldehyde is an organic compound with the chemical formula HO(CH₃O)₂C₆H₂CH=CHCHO. It is a derivative of cinnamaldehyde, featuring one hydroxy group and two methoxy groups as substituents. Sinapaldehyde is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .
科学的研究の応用
シナパアルデヒドは、科学研究において幅広い用途があります:
化学: リグニン由来のさまざまな化合物の合成における中間体として使用されます。
生物学: シナパアルデヒドは、植物におけるリグニンの生合成に役割を果たし、植物細胞壁の構造的完全性に貢献しています。
作用機序
シナパアルデヒドは、さまざまな分子標的と経路を通じてその効果を発揮します:
類似化合物:
シナミアルデヒド: 構造は似ていますが、シナパアルデヒドに存在するメトキシ基がありません。
コニフェリルアルデヒド: シナパアルデヒドと類似した、別のリグニン前駆体ですが、置換基が異なります。
シリンガアルデヒド: 構造は似ていますが、メトキシ基が追加されています。
シナパアルデヒドの独自性: シナパアルデヒドは、リグニンの主要な前駆体であるシナピルアルコールの生合成における特定の役割により、独特です。 ヒドロキシ基 1 つとメトキシ基 2 つを特徴とするその独特の構造は、他の類似化合物ではできない特定の生化学経路に関与することを可能にします .
生化学分析
Biochemical Properties
Sinapaldehyde plays a significant role in biochemical reactions. It arises in two steps from coniferyl aldehyde, beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase . Sinapaldehyde is reduced to the alcohol by the action of dehydrogenase enzymes . In Arabidopsis thaliana, the enzyme dihydroflavonol 4-reductase uses NADP+ to reduce sinapaldehyde to sinapyl alcohol .
Cellular Effects
Sinapaldehyde has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . It inhibits the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .
Molecular Mechanism
The molecular mechanism of sinapaldehyde involves its interaction with various biomolecules. For instance, it has been shown to inhibit the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) stimulated by LPS . Moreover, sinapaldehyde significantly downregulates the TNF-α, IL-6, and iNOS mRNA expression upon LPS stimulation .
Temporal Effects in Laboratory Settings
It has been observed that 100 μM sinapaldehyde significantly inhibits total NO and ROS inhibitory activity by 93% and 34%, respectively .
Dosage Effects in Animal Models
While specific studies on dosage effects of sinapaldehyde in animal models are limited, it has been suggested that sinapaldehyde may be useful as a pharmacological agent for treating inflammation-related diseases .
Metabolic Pathways
Sinapaldehyde is involved in the shikimate/phenylpropanoid pathway, which leads to the formation of sinapyl alcohol, a major precursor to lignin . It is an intermediate in this pathway and interacts with enzymes such as coniferyl aldehyde 5-hydroxylase and caffeate O-methyltransferase .
Subcellular Localization
The subcellular localization of sinapaldehyde is not explicitly known. Given its role in lignin biosynthesis, it is likely to be found in the cytosol where the biosynthetic enzymes are located .
準備方法
合成経路と反応条件: シナパアルデヒドは、ジメチルスルホキシドを用いたシナピルアルコールの選択的酸化により合成できます。 別の方法としては、触媒の存在下でシリンガアルデヒドとアセトアルデヒドのクネーフェナーゲル縮合があります .
工業的生産方法: シナパアルデヒドの工業的生産は、通常、遺伝子組み換え大腸菌株の固定化全細胞を用いたフェニルプロパン酸の生体変換によって行われます。 この方法は環境に優しく、高い安定性と再生可能な補酵素を提供します .
反応の種類:
酸化: シナパアルデヒドは、シナピン酸を生成するために酸化できます。
還元: 脱水素酵素の作用により、シナピルアルコールに還元できます。
置換: シナパアルデヒドは、アルデヒド基が他の官能基に置き換わる置換反応を受けることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 還元は、通常、水素化ホウ素ナトリウムまたは触媒的水素化を用いて行われます。
置換: 目的の置換生成物に応じて、さまざまな触媒と試薬を使用できます。
主要な生成物:
酸化: シナピン酸
還元: シナピルアルコール
類似化合物との比較
Cinnamaldehyde: Similar in structure but lacks the methoxy groups present in sinapaldehyde.
Coniferyl Aldehyde: Another lignin precursor, similar to sinapaldehyde but with different substituents.
Syringaldehyde: Similar structure but with an additional methoxy group.
Uniqueness of Sinapaldehyde: Sinapaldehyde is unique due to its specific role in the biosynthesis of sinapyl alcohol, a major precursor to lignin. Its distinct structure, featuring one hydroxy group and two methoxy groups, allows it to participate in specific biochemical pathways that other similar compounds do not .
特性
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICDSOGTRCHMG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863340 | |
| Record name | trans-Sinapaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4206-58-0 | |
| Record name | Sinapaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinapaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Sinapaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3,5-Dimethoxy-4-hydroxycinnam-aldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINAPALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB87UV6WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


